3-(2-Bromobenzoyl)quinoline
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Overview
Description
3-(2-Bromobenzoyl)quinoline is a heterocyclic aromatic compound that features a quinoline core with a 2-bromobenzoyl substituent at the third position. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromobenzoyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzoyl chloride and quinoline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-bromobenzoyl chloride is added dropwise to a solution of quinoline in an appropriate solvent, such as dichloromethane or chloroform, under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromobenzoyl)quinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Electrophilic Substitution: Nitro, sulfonyl, or halogenated quinoline derivatives.
Reduction: Alcohol derivatives of the benzoyl moiety.
Oxidation: Quinoline N-oxide derivatives.
Scientific Research Applications
3-(2-Bromobenzoyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, antiviral, and anticancer activities.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(2-Bromobenzoyl)quinoline depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzoylquinoline: Similar structure but with the bromine atom at a different position.
3-(2-Chlorobenzoyl)quinoline: Similar structure but with a chlorine atom instead of bromine.
3-(2-Fluorobenzoyl)quinoline: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
3-(2-Bromobenzoyl)quinoline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be easily replaced by other functional groups, making it a versatile intermediate in chemical synthesis.
Properties
IUPAC Name |
(2-bromophenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQQSMFUSYNNDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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